molecular formula C26H26ClN3O3 B236828 N-[4-(4-benzoyl-1-piperazinyl)-3-chlorophenyl]-2-methoxy-3-methylbenzamide

N-[4-(4-benzoyl-1-piperazinyl)-3-chlorophenyl]-2-methoxy-3-methylbenzamide

Número de catálogo B236828
Peso molecular: 464 g/mol
Clave InChI: BFSNHWCQJASARF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[4-(4-benzoyl-1-piperazinyl)-3-chlorophenyl]-2-methoxy-3-methylbenzamide, also known as BRL-15572, is a selective antagonist of the dopamine D3 receptor. It was first synthesized in 2003 by researchers at the University of Bristol, UK. Since then, BRL-15572 has been extensively studied for its potential use in treating a variety of neurological and neuropsychiatric disorders.

Mecanismo De Acción

N-[4-(4-benzoyl-1-piperazinyl)-3-chlorophenyl]-2-methoxy-3-methylbenzamide is a selective antagonist of the dopamine D3 receptor. The dopamine D3 receptor is a subtype of the dopamine receptor that is primarily expressed in the mesolimbic pathway of the brain, which is involved in reward and motivation. By blocking the dopamine D3 receptor, this compound reduces the rewarding effects of drugs of abuse, which may help to reduce drug-seeking behavior.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in preclinical studies. It has been shown to reduce the release of dopamine in the nucleus accumbens, which is a key brain region involved in reward and motivation. It has also been shown to reduce the expression of the immediate early gene c-fos in the prefrontal cortex, which is involved in cognitive function.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of N-[4-(4-benzoyl-1-piperazinyl)-3-chlorophenyl]-2-methoxy-3-methylbenzamide is its selectivity for the dopamine D3 receptor. This makes it a useful tool for studying the role of the dopamine D3 receptor in various neurological and neuropsychiatric disorders. However, one limitation of this compound is its relatively low potency, which may limit its usefulness in certain experimental paradigms.

Direcciones Futuras

There are several future directions for research on N-[4-(4-benzoyl-1-piperazinyl)-3-chlorophenyl]-2-methoxy-3-methylbenzamide. One potential direction is to study its effects in combination with other drugs or therapies for treating addiction, schizophrenia, and Parkinson's disease. Another potential direction is to develop more potent and selective dopamine D3 receptor antagonists for use in preclinical and clinical studies. Finally, further research is needed to better understand the role of the dopamine D3 receptor in various neurological and neuropsychiatric disorders, which may lead to the development of new treatments for these conditions.

Métodos De Síntesis

The synthesis of N-[4-(4-benzoyl-1-piperazinyl)-3-chlorophenyl]-2-methoxy-3-methylbenzamide involves several steps, including the reaction of 3-chloro-4-bromoaniline with 4-benzoyl-1-piperazinecarboxylic acid to form an intermediate compound. This intermediate is then reacted with 2-methoxy-3-methylbenzoyl chloride to yield the final product, this compound. The synthesis method has been optimized to yield high purity and high yield of the compound.

Aplicaciones Científicas De Investigación

N-[4-(4-benzoyl-1-piperazinyl)-3-chlorophenyl]-2-methoxy-3-methylbenzamide has been extensively studied for its potential use in treating a variety of neurological and neuropsychiatric disorders, including drug addiction, schizophrenia, and Parkinson's disease. In preclinical studies, this compound has been shown to reduce drug-seeking behavior in animal models of addiction. It has also been shown to improve cognitive function in animal models of schizophrenia and Parkinson's disease.

Propiedades

Fórmula molecular

C26H26ClN3O3

Peso molecular

464 g/mol

Nombre IUPAC

N-[4-(4-benzoylpiperazin-1-yl)-3-chlorophenyl]-2-methoxy-3-methylbenzamide

InChI

InChI=1S/C26H26ClN3O3/c1-18-7-6-10-21(24(18)33-2)25(31)28-20-11-12-23(22(27)17-20)29-13-15-30(16-14-29)26(32)19-8-4-3-5-9-19/h3-12,17H,13-16H2,1-2H3,(H,28,31)

Clave InChI

BFSNHWCQJASARF-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1OC)C(=O)NC2=CC(=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4)Cl

SMILES canónico

CC1=C(C(=CC=C1)C(=O)NC2=CC(=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4)Cl)OC

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.